5-氟-2-(三氟甲基)苯甲酰胺

描述

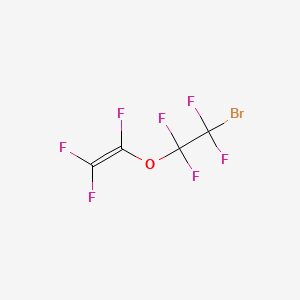

The compound 5-Fluoro-2-(trifluoromethyl)benzamide is a fluorinated benzamide derivative, which is a class of compounds that have garnered interest in various fields of chemistry and medicine. These compounds are particularly notable for their potential applications in imaging and pharmaceuticals due to the unique properties imparted by the fluorine atoms.

Synthesis Analysis

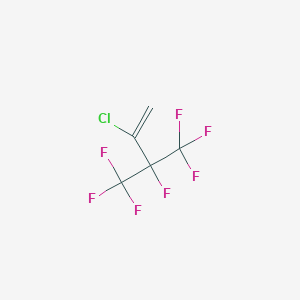

The synthesis of fluorinated benzamide analogs, such as those related to 5-Fluoro-2-(trifluoromethyl)benzamide, involves several steps, including the introduction of fluorine or trifluoromethyl groups into the benzamide structure. For instance, the synthesis of fluorine-18 labeled benzamide analogs for PET imaging involves the displacement of a mesylate precursor with [18F]fluoride . Another approach includes the synthesis of soluble fluoro-polyimides from a fluorine-containing aromatic diamine, which is obtained by the reduction of a dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone .

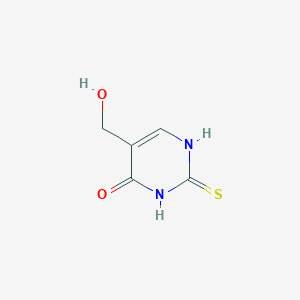

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. For example, the study of a 2 × 6 isomer grid of difluorobenzene benzamides revealed that the fluorine atoms contribute to the formation of short C–H⋯F interactions, which can affect the molecule's aggregation behavior .

Chemical Reactions Analysis

Fluorinated benzamides can undergo various chemical reactions, including nucleophilic vinylic substitution (S(N)V) reactions, as seen in the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones from β,β-difluoroenamides . Additionally, the Fries rearrangement has been applied to fluorinated benzamides, such as the microwave-assisted synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide .

Physical and Chemical Properties Analysis

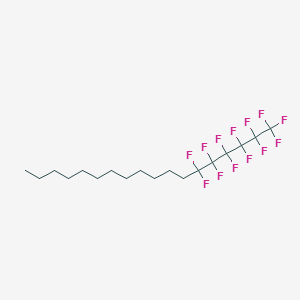

The introduction of fluorine atoms into the benzamide structure can lead to enhanced thermal stability, low moisture absorption, and high hygrothermal stability, as demonstrated by the properties of fluoro-polyimides derived from fluorinated benzamides . Furthermore, the antimicrobial activity of fluorinated benzamides has been investigated, with several compounds showing high activity against fungi and Gram-positive microorganisms .

科学研究应用

抗菌活性

5-氟-2-(三氟甲基)苯甲酰胺衍生物已被探索其抗菌特性。与 5-氟-2-(三氟甲基)苯甲酰胺在结构上相关的 1,2-苯并异噻唑-3(2H)-酮和 2,2'-二硫代双(苯甲酰胺)的氟代衍生物已显示出显着的抗真菌和抗菌活性,特别是对真菌和革兰氏阳性微生物 (Carmellino 等,1994)。

抗肿瘤疗效

在癌症研究中,苯甲酰胺衍生物(如 5-氟-2-(三氟甲基)苯甲酰胺)已被研究其在抗肿瘤治疗中的潜力。一项研究强调了苯甲酰胺衍生物 MS-27-275 的抗肿瘤活性,显示出对各种人类肿瘤细胞系中肿瘤生长的显着抑制作用 (Saito 等,1999)。

药物化学应用

该化合物已用于药物化学,特别是在靶向分子结构的合成中。一个例子是它在 Pd(OTf)2 x 2 H2O 催化的邻位氟化中的应用,展示了其在合成药物化学中至关重要的官能团方面的多功能性 (Wang、Mei 和 Yu,2009)。

神经学研究

在神经学研究中,结构相似的化合物 4-[F-18]氟代-N-{2-[4-(2-甲氧基苯基)-1-哌嗪基]乙基}-N-(2-吡啶基)苯甲酰胺已被用作分子成像探针,用于研究阿尔茨海默病患者中的血清素受体 (Kepe 等,2006)。

晶体结构分析

已经分析了包括 5-氟-2-(三氟甲基)苯甲酰胺在内的各种 N-[2-(三氟甲基)苯基]苯甲酰胺的晶体结构,以了解它们的分子构型和在材料科学中的潜在应用 (Suchetan 等,2016)。

钯催化的芳基化

该化合物已被研究其在钯催化的直接芳基化中的反应性,为有机合成和药物化学的进步做出了贡献 (Laidaoui 等,2016)。

安全和危害

未来方向

Fluorine-containing compounds, including those with trifluoromethyl groups, are of significant interest in pharmaceutical research. They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration . Therefore, compounds like 5-Fluoro-2-(trifluoromethyl)benzamide may continue to be of interest in future research and development efforts.

生化分析

Biochemical Properties

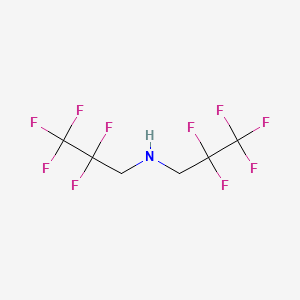

The trifluoromethyl group is known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the compound’s interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

Compounds with a trifluoromethyl group are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid , which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The trifluoromethyl group’s significant electronegativity can influence its binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

属性

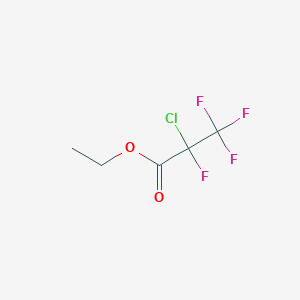

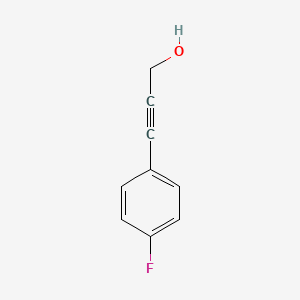

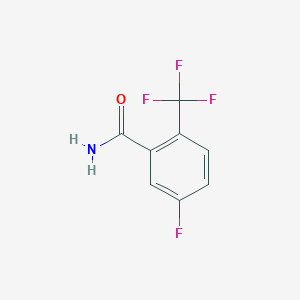

IUPAC Name |

5-fluoro-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSNFNZCKPANLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372129 | |

| Record name | 5-fluoro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

654-95-5 | |

| Record name | 5-fluoro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。